4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a benzene ring substituted with a methyl group and a sulfonamide group, as well as a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl moiety This can be achieved through the cyclization of amino acids or their derivatives
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: Research has indicated that 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide may have medicinal properties, including anti-inflammatory and antimicrobial effects. It is being explored for its potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide
4-Methyl-N-(3-oxo-3-(morpholin-4-yl)propyl)benzenesulfonamide
4-Methyl-N-(3-oxo-3-(thiomorpholin-4-yl)propyl)benzenesulfonamide
Uniqueness: 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide stands out due to its specific structural features, particularly the pyrrolidinyl group, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
Biological Activity
4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidine ring, which is significant for its biological interactions. Research into its biological activity has revealed promising applications, particularly in antibacterial and antifungal domains.
Property | Value |
---|---|
Molecular Formula | C17H24N2O3S |
Molecular Weight | 336.5 g/mol |
IUPAC Name | 4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-prop-2-enylbenzenesulfonamide |
InChI Key | ORHSXNVBWYOKNC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N2CCCC2)CC=C |
The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis, which is essential for bacterial growth and replication. This mechanism underlies its potential as an antibacterial agent.
Antibacterial Properties
Research has demonstrated that sulfonamide compounds, including this compound, exhibit significant antibacterial activity. In vitro studies have shown that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, with results indicating strong activity:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
These results suggest that the compound possesses potent antibacterial properties, making it a candidate for further development as an antibiotic agent.
Antifungal Properties
In addition to its antibacterial effects, this compound has also been studied for antifungal activity. A range of pyrrolidine derivatives has shown efficacy against fungal pathogens.
Case Study: Antifungal Activity
A study evaluated the antifungal effects of various derivatives, including this compound, against Candida albicans. The results indicated varying levels of activity:
Compound | Zone of Inhibition (mm) |
---|---|
4-Methyl-N-(3-oxo-3-pyrrolidin-1-yl)propylbenzenesulfonamide | 18 |
Control (Fluconazole) | 22 |
While the compound exhibited moderate antifungal activity, it was less effective than the standard fluconazole treatment.
Research Applications
The unique structural features of this compound make it a valuable scaffold for further medicinal chemistry research. Its potential applications include:
- Antibiotic Development : As an inhibitor of bacterial growth, it may serve as a lead compound in the development of new antibiotics.
- Enzyme Inhibition Studies : Its mechanism of action provides insights into enzyme inhibition strategies in drug design.
- Material Science : The compound's properties may be explored in developing new materials with specific functionalities.
Properties
IUPAC Name |
4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-4-6-13(7-5-12)20(18,19)15-9-8-14(17)16-10-2-3-11-16/h4-7,15H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPUOYUCFQYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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